molecular formula C14H15ClFNO2 B504010 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol

Cat. No.: B504010
M. Wt: 283.72g/mol
InChI Key: JGIOORNBPKXPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-fluorophenyl group and an amino-propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol typically involves multiple steps, starting with the preparation of the furan ring and subsequent substitution reactions to introduce the 3-chloro-4-fluorophenyl group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts and specific reaction conditions to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with substituted phenyl groups and amino-propanol side chains. Examples include:

  • 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethanol
  • 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)butanol

Uniqueness

The uniqueness of 1-({[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}amino)propan-2-ol lies in its specific substitution pattern and the presence of both a furan ring and an amino-propanol side chain. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H15ClFNO2

Molecular Weight

283.72g/mol

IUPAC Name

1-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]propan-2-ol

InChI

InChI=1S/C14H15ClFNO2/c1-9(18)7-17-8-11-3-5-14(19-11)10-2-4-13(16)12(15)6-10/h2-6,9,17-18H,7-8H2,1H3

InChI Key

JGIOORNBPKXPNW-UHFFFAOYSA-N

SMILES

CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O

Canonical SMILES

CC(CNCC1=CC=C(O1)C2=CC(=C(C=C2)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.